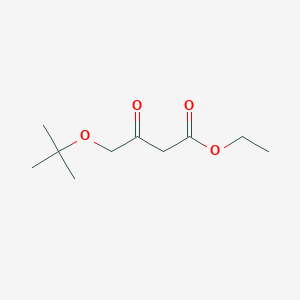

Ethyl 4-tert-butoxy-3-oxobutanoate

描述

Ethyl 4-tert-butoxy-3-oxobutanoate is a chemical compound with the CAS Number: 67354-35-2 . It is often used as an intermediate and reagent in chemical synthesis . It can be used to synthesize biologically active molecules or as a protecting group for organic synthesis reactions .

Synthesis Analysis

The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate involves several steps. Initially, a suspension of sodium hydride in dimethyl formamide is treated with ethyl-4-chloroacetoacetate and then with tert-butyl alcohol. This mixture is maintained at 0° C. for 2 hours, then a further 2 hours at ambient temperature and then poured onto 2N hydrochloric acid/ice and then extracted four times with ethyl acetate. The resulting yellow oil is subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol to give 4-tert-butoxy-3-oxo-butyric acid ethyl ester.Molecular Structure Analysis

The molecular formula of Ethyl 4-tert-butoxy-3-oxobutanoate is C10H18O4 . The InChI code is 1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 . The molecular weight is 202.25 g/mol .Chemical Reactions Analysis

Ethyl 4-tert-butoxy-3-oxobutanoate can be synthesized by reacting tetra-tert-butoxyboronic acid with ethyl acetate to generate tetra-tert-butoxyethylboronic acid ethyl ester . This can then react with acetic anhydride to generate ethyl 4-tert-butoxy-3-oxobutanoate .Physical And Chemical Properties Analysis

Ethyl 4-tert-butoxy-3-oxobutanoate is a liquid at room temperature . It should be stored in a refrigerator .科学研究应用

Chiral Intermediate Synthesis

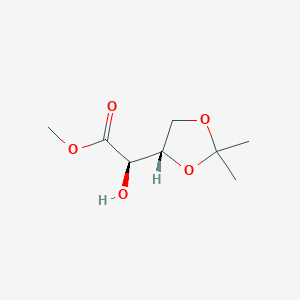

Ethyl 4-tert-butoxy-3-oxobutanoate plays a crucial role in the synthesis of chiral intermediates. For instance, it is used in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin. This process involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving an overall yield of about 41% (Zhang Xingxian, 2012).

Cancer Research

In cancer research, this compound is utilized in the total synthesis of (+)-trachyspic acid, a known tumor cell heparanase inhibitor. It undergoes various chemical reactions including aldol reaction, Pinnick oxidation, and tert-butyl esterification to produce high optical purity compounds, crucial for cancer therapeutic research (K. Morokuma et al., 2008).

Microbial Aldehyde Reductase Research

The compound is also significant in studying microbial aldehyde reductase. Research on enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a similar compound, reveals insights into the enzyme's behavior in organic solvent-water diphasic systems. This is pivotal for understanding enzymatic processes in non-aqueous environments (S. Shimizu et al., 1990).

Antimicrobial and Antioxidant Research

It is also a key player in synthesizing compounds with antimicrobial and antioxidant properties. For example, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, exhibits notable antimicrobial and antioxidant activities, which are significant in pharmaceutical research (A. D. Kumar et al., 2016).

安全和危害

The safety information for Ethyl 4-tert-butoxy-3-oxobutanoate includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFXRBXZIGLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472839 | |

| Record name | Ethyl 4-t-butoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-tert-butoxy-3-oxobutanoate | |

CAS RN |

67354-35-2 | |

| Record name | Ethyl 4-(1,1-dimethylethoxy)-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67354-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-t-butoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

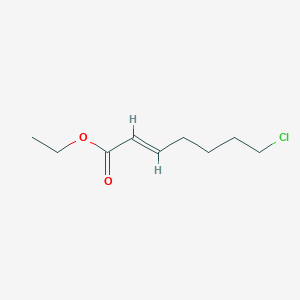

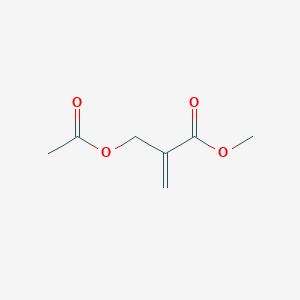

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)

![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)